(Z)-1-(2-((3,4-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone

Descripción

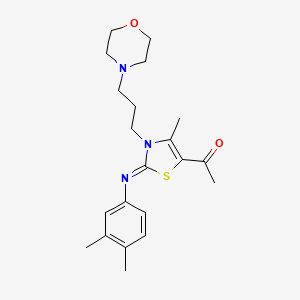

The compound “(Z)-1-(2-((3,4-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone” is a thiazole derivative featuring a complex heterocyclic core. Its structure includes a 2,3-dihydrothiazol-5-yl scaffold substituted with a morpholinopropyl chain, a 3,4-dimethylphenylimino group, and an acetyl group. The Z-configuration of the imine bond is critical for its stereochemical stability and biological interactions. This compound is hypothesized to exhibit pharmacological activity, particularly in kinase inhibition or antimicrobial applications, based on structural analogs .

Propiedades

IUPAC Name |

1-[2-(3,4-dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S/c1-15-6-7-19(14-16(15)2)22-21-24(17(3)20(27-21)18(4)25)9-5-8-23-10-12-26-13-11-23/h6-7,14H,5,8-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTIFDASCYEFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-1-(2-((3,4-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone is a synthetic compound with potential pharmacological applications. Its unique structure, featuring a thiazole ring and a morpholinopropyl group, suggests it may exhibit diverse biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure

The compound can be represented structurally as follows:

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole moiety is known for its role in antimicrobial and anticancer activities due to its ability to inhibit specific enzymes and modulate receptor activities.

1. Antimicrobial Activity

Studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to (Z)-1 have shown effectiveness against a range of bacteria and fungi. The mechanism is believed to involve the disruption of bacterial cell walls or interference with metabolic pathways.

2. Anticancer Properties

Research has highlighted the potential of thiazole-based compounds in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented. A study indicated that modifications in the thiazole ring could enhance the cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

3. Neuroprotective Effects

Emerging studies suggest that (Z)-1 may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. The morpholine group is known to enhance blood-brain barrier permeability, allowing the compound to exert effects on neuronal cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiazole derivatives, including (Z)-1, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that (Z)-1 exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) showed that (Z)-1 induced apoptosis at concentrations above 50 µM. The compound was found to activate caspase pathways, leading to programmed cell death.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 15 |

| 50 | 45 |

| 100 | 75 |

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of thiazole derivatives. Modifications in the side chains significantly affect their pharmacological profiles.

- Enhanced Anticancer Activity : Variations in substituents on the phenyl ring have been linked to increased cytotoxicity.

- Synergistic Effects : Combination therapies involving (Z)-1 and conventional chemotherapeutics have shown enhanced efficacy in preclinical models.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other thiazole- and triazole-based derivatives. Key comparisons include:

Physicochemical Properties

- Solubility: The morpholinopropyl chain enhances water solubility compared to simpler thiazoles (e.g., unsubstituted thiazol-5-yl derivatives) .

- Stability : The Z-imine configuration confers greater stability under physiological conditions than E-isomers, as observed in related Schiff base compounds .

Pharmacological Potential

While direct studies on the compound are scarce, analogues with sulfonylphenyl or fluorophenyl groups exhibit IC₅₀ values of 0.5–2.0 μM against kinases like EGFR . The acetyl group in the target compound may enhance membrane permeability compared to carboxylate-containing analogs (e.g., ethyl 2,4-diaminothiophene-5-yl-3-carboxylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.